N-[(E)-{4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
Overview
Description
N-[(E)-{4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound characterized by its unique structure, which includes a triazole ring and a phenyl group substituted with a cyclohexylphenoxyethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-cyclohexylphenol with ethylene oxide to form 4-(2-(4-cyclohexylphenoxy)ethoxy)phenol. This intermediate is then reacted with 4-formylbenzoic acid under basic conditions to yield the corresponding aldehyde. Finally, the aldehyde is condensed with 4-amino-1,2,4-triazole in the presence of a suitable catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(E)-{4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[(E)-{4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine
- N’-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide
Uniqueness
N-[(E)-{4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to its specific structural features, such as the combination of a triazole ring and a cyclohexylphenoxyethoxy moiety
Properties
IUPAC Name |
(E)-1-[4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-2-4-20(5-3-1)21-8-12-23(13-9-21)29-15-14-28-22-10-6-19(7-11-22)16-26-27-17-24-25-18-27/h6-13,16-18,20H,1-5,14-15H2/b26-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMZEJBZBKWHOH-WGOQTCKBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C=NN4C=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)/C=N/N4C=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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